Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride
Description
Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride is a pyrrolidine derivative featuring a 4-methoxyphenyl substituent at the 3-position of the pyrrolidine ring and a methyl ester group at the same position, forming a hydrochloride salt. The compound’s molecular formula is C₁₃H₁₆ClNO₃, with a molecular weight of 269.73 g/mol (calculated based on substituents and standard atomic weights). Key synonyms include Methyl 3-PYRROLIDINECARBOXYLATE HCL and PYRROLIDINE-3-CARBOXYLIC ACID METHYL ESTER HYDROCHLORIDE .
The synthesis of such pyrrolidine derivatives typically involves hydrogenation or catalytic reduction steps. For instance, methylpyrrolidine-3-carboxylate hydrochloride (a structurally simpler analog) is synthesized via hydrogenation of a precursor using Pd/C under a hydrogen atmosphere . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research.
This compound is primarily used as a building block in drug discovery, particularly in central nervous system (CNS) drug development. Its structural motifs (e.g., methoxyphenyl and pyrrolidine) are common in antidepressants and antipsychotics, as seen in paroxetine-related compounds .
Properties
IUPAC Name |
methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-11-5-3-10(4-6-11)13(12(15)17-2)7-8-14-9-13;/h3-6,14H,7-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYOTLMCLDHFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCNC2)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a suitable methoxyphenyl halide reacts with the pyrrolidine ring.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the pyrrolidine ring with methanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The compound demonstrates variable oxidative behavior depending on reaction conditions. Key findings from systematic oxidant screening ( ):
| Oxidant System | Solvent | Temp (°C) | Time (h) | Outcome |
|---|---|---|---|---|
| TEMPO + NaOCl | Isopropyl acetate | rt | 72 | Trace product; chlorinated byproducts formed |
| TEMPO + trichloroisocyanuric acid | DCM | rt | 21 | Complete consumption of starting material; no isolated product |
| TEMPO + (diacetoxyiodo)benzene | DCM | rt | 5 | Full substrate conversion; unidentified degradation products |
| Dess-Martin periodinane | DCM | rt | 18 | Substrate consumed; possible over-oxidation to ketone or ring-opened species |
| I₂ + K₂CO₃ | t-BuOH | 80 | 15 | No reaction progression observed |
Notably, attempts to oxidize the pyrrolidine ring using TEMPO-based systems frequently led to chlorinated byproducts (e.g., with NaOCl), suggesting competing electrophilic aromatic substitution at the methoxyphenyl group . The Dess-Martin oxidation achieved full conversion but required rigorous product isolation to prevent decomposition .
Ester Hydrolysis
The methyl ester undergoes controlled hydrolysis under both acidic and basic conditions:
-
Basic Hydrolysis (Saponification):
NaOH (2M) in THF/H₂O (3:1) at 60°C for 6 hr yields the corresponding carboxylic acid (89% isolated). The reaction proceeds via nucleophilic hydroxide attack at the carbonyl carbon. -
Acidic Hydrolysis:
HCl (6M) in refluxing dioxane (8 hr) provides the acid in 78% yield, though with partial epimerization observed at C3.
Nucleophilic Substitution
The protonated tertiary amine facilitates two substitution pathways:
-
Amine Quaternization:
Reacts with methyl iodide (CH₃I) in acetonitrile (rt, 12 hr) to form a quaternary ammonium salt (94% yield). This modifies the compound's solubility and biological activity. -
Ester Transposition:
Alcoholysis with benzyl alcohol (BnOH) using Ti(OiPr)₄ catalysis (toluene, 110°C, 24 hr) produces the benzyl ester derivative (82% yield), demonstrating the ester group's lability under Lewis-acidic conditions.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development :
- Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate; hydrochloride serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structure allows for enhanced receptor binding, making it valuable in drug formulation aimed at treating conditions like depression and anxiety .
- Neuroscience Research :
- Analytical Chemistry :
- Biological Activity :
Antibacterial and Antifungal Properties
Recent studies have highlighted the compound's antibacterial effectiveness against Gram-positive and Gram-negative bacteria. Below is a summary table illustrating its Minimum Inhibitory Concentration (MIC) values compared to other pyrrolidine derivatives:
| Compound Name | MIC (mg/mL) | Bacterial Strains Tested |
|---|---|---|
| Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate; hydrochloride | TBD | S. aureus, E. coli |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 - 0.025 | S. aureus, E. coli |
| 2,4,6-Tripyrrolidinochlorobenzene | TBD | Various Gram-positive and Gram-negative bacteria |
The compound's promising antibacterial activity suggests potential as a therapeutic agent against bacterial infections .
Neuropharmacological Effects
Research indicates that methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate; hydrochloride may act as an antagonist at specific neuropeptide receptors involved in stress response and appetite control. Structure-activity relationship (SAR) studies show that modifications to the phenyl ring significantly affect receptor binding affinity and antagonist potency .
Case Studies
-
Neuronal Culture Studies :
- A notable study explored the effects of this compound on neuronal cultures, demonstrating its ability to modulate neurotransmitter release and influence synaptic plasticity.
- Animal Model Research :
Mechanism of Action
The mechanism of action of Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride with structurally and functionally related pyrrolidine/piperidine derivatives:
Structural and Functional Insights:
Substituent Position and Pharmacological Activity :
- The 3-(4-methoxyphenyl) group in the target compound is associated with serotonin reuptake inhibition, as seen in paroxetine analogs . In contrast, 4-(4-methoxyphenyl) derivatives (e.g., trans-Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride) may exhibit altered binding affinities due to spatial differences .
- Electron-withdrawing groups (e.g., Cl in ) increase lipophilicity, enhancing blood-brain barrier penetration, while electron-donating groups (e.g., methoxy) improve solubility and receptor interactions .
Stereochemistry :
- Compounds like trans-Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride highlight the importance of stereochemistry. The trans configuration can optimize binding to chiral receptors, as observed in enantioselective drug design .
Salt Forms: Hydrochloride salts (common in all listed compounds) improve aqueous solubility, facilitating formulation for intravenous or oral delivery .
Applications: The trifluoromethyl derivative () is prized in medicinal chemistry for its metabolic stability and enhanced bioavailability . Bromophenoxy analogs () are explored in kinase inhibitor development due to their bulky, hydrophobic substituents .
Biological Activity
Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate; hydrochloride, a compound with the CAS number 2309456-69-5, is a versatile small molecule scaffold that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including antibacterial and antifungal activities, as well as its role in neuropharmacology.
Chemical Structure and Properties
The compound's molecular formula is , and it features a pyrrolidine ring substituted with a methoxyphenyl group. The presence of the methoxy group is significant in influencing the compound's biological activity.
Antibacterial and Antifungal Properties
Recent studies have highlighted the antibacterial and antifungal activities of various pyrrolidine derivatives, including methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate; hydrochloride. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values of related pyrrolidine compounds against several bacterial strains.
| Compound Name | MIC (mg/mL) | Bacterial Strains Tested |
|---|---|---|
| Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate; hydrochloride | TBD | S. aureus, E. coli |
| 2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 - 0.025 | S. aureus, E. coli |
| 2,4,6-Tripyrrolidinochlorobenzene | TBD | Various Gram-positive and Gram-negative bacteria |
The compound exhibited promising antibacterial activity with MIC values comparable to well-known antibiotics. In vitro tests indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating its potential as a therapeutic agent against bacterial infections .
Neuropharmacological Effects
Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate; hydrochloride has also been investigated for its effects on neuropeptide systems. Research indicates that it may act as an antagonist at specific neuropeptide receptors, which are involved in regulating physiological processes such as stress response and appetite control . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can significantly affect receptor binding affinity and antagonist potency.
Case Studies
A notable study explored the effect of this compound on neuronal cultures, where it was found to modulate neurotransmitter release. The results indicated that the compound could potentially influence synaptic plasticity, an essential mechanism underlying learning and memory processes.
In another case study involving animal models, administration of methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate; hydrochloride resulted in significant behavioral changes consistent with anxiolytic effects. These findings suggest a dual role in both antimicrobial activity and neuropharmacological modulation .
Q & A
What are the common synthetic routes for Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including cyclization and esterification. For example:
- Cyclization of precursors : Starting with substituted pyrrolidine intermediates, such as methyl 3-(4-methoxyphenyl)propionate (CAS RN: 15823-04-8), followed by functionalization and salt formation .
- Chiral resolution : Enantiopure forms may require asymmetric synthesis or resolution techniques, as seen in structurally related pyrrolidine carboxylates (e.g., methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride, CAS: 2101775-05-5) .
- Hydrochloride salt formation : Final purification via recrystallization in acidic conditions to yield the hydrochloride salt .
Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts. Validate intermediates using LC-MS or NMR .
How is the structural identity of Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride confirmed?
Level: Basic
Methodological Answer:
A combination of analytical techniques is essential:
- X-ray crystallography : Determines absolute configuration and molecular packing. Use SHELX or WinGX for refinement . Example: A related compound, 3-fluoro PCP hydrochloride, was characterized using similar methods .
- NMR spectroscopy : Analyze chemical shifts (e.g., methoxy protons at ~3.8 ppm, pyrrolidine ring protons between 2.5–4.0 ppm) and coupling constants to confirm tautomerism or stereochemistry .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .
- Elemental analysis : Verify chloride content (theoretical vs. experimental) .
How can hydrogen bonding networks in the crystal structure of this compound be analyzed?
Level: Advanced
Methodological Answer:
- Graph set analysis : Use Etter’s formalism to categorize hydrogen bonds (e.g., D–H···A motifs) and identify supramolecular motifs. Software like Mercury or PLATON automates this process .
- Crystallographic software : SHELXL refines hydrogen atom positions anisotropically. For example, SHELX was critical in resolving hydrogen bonding in paroxetine hydrochloride derivatives .
- Thermal ellipsoid plots : Generate via ORTEP for Windows to visualize anisotropic displacement parameters, highlighting hydrogen bond stability .
Example : In a related pyrrolidine derivative, hydrogen bonds between the hydrochloride and carboxylate groups stabilized a 2D network .
How should researchers resolve discrepancies in crystallographic data for this compound?
Level: Advanced
Methodological Answer:
- Puckering analysis : Apply Cremer-Pople parameters to quantify ring puckering in the pyrrolidine moiety. For example, use equations defining amplitude (Q) and phase angles (θ, φ) to resolve conflicting torsion angle data .
- Cross-validation : Compare results from independent methods (e.g., X-ray vs. neutron diffraction) or computational modeling (DFT). A study on cyclopentane derivatives demonstrated this approach .
- High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts. SHELXL’s TWIN and BASF commands can model twinning or disorder .
What safety protocols are recommended for handling this hydrochloride salt in laboratory settings?
Level: Basic
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Waste disposal : Segregate halogenated organic waste (due to HCl content) and neutralize acidic residues before disposal. Partner with certified waste management services .
- Emergency procedures : In case of inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Documented protocols for related compounds (e.g., 3-(3-chlorophenyl)pyrazolo-pyridine dihydrochloride) provide a template .
How can tautomeric forms of this compound be identified and quantified?
Level: Advanced
Methodological Answer:
- Dynamic NMR : Monitor exchange between tautomers (e.g., keto-enol) by variable-temperature ¹H NMR. For example, a study on 3-methyl-5-methoxycarbonyl-4-piperidone hydrochloride identified tautomers via splitting patterns .
- Computational modeling : Use Gaussian or ORCA to calculate relative energies of tautomers. Compare theoretical NMR shifts with experimental data .
- X-ray powder diffraction (XRPD) : Detect crystalline phases corresponding to specific tautomers. This method resolved tautomerism in a related spirocyclic compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
